Synthetic Efficiency: 3-Step Route Achieves 74% Overall Yield Versus 47% for the Closest Chemo-Enzymatic Method
The Lewis acid-mediated ring-opening of racemic benzylglycidol with dibenzyl phosphate directly generates this precursor in a single key step. The full three-step synthesis from commercially available racemic benzylglycidol provides DHAP with a 74% overall yield [1]. This represents a 57% relative improvement in yield compared to the four-step chemo-enzymatic route starting from dihydroxyacetone dimer, which provides a 47% overall yield and requires an enzymatic desymmetrization step using Lipase AK [2]. The three-step count is also one less than the four-step comparator.
| Evidence Dimension | Overall yield |
|---|---|
| Target Compound Data | 74% overall yield in three steps from racemic benzylglycidol |
| Comparator Or Baseline | Charmantray et al. (2004) chemo-enzymatic route: 47% overall yield in four steps from dihydroxyacetone dimer |
| Quantified Difference | 1.57-fold higher overall yield; one fewer synthetic step |
| Conditions | Chemical synthesis under Lewis acid catalysis vs. chemo-enzymatic route |
Why This Matters
A 1.57-fold higher yield translates to a proportional reduction in raw material cost per gram of DHAP produced, while eliminating an enzymatic step simplifies process scale-up and quality control.
- [1] Meyer, O., Grosdemange-Billiard, C., Tritsch, D., & Rohmer, M. (2006). Lewis acid mediated regioselective ring opening of benzylglycidol with dibenzyl phosphate: Short and attractive synthesis of dihydroxyacetone phosphate. Organic Letters, 8(19), 4347-4350. View Source
- [2] Charmantray, F., El Blidi, L., Gefflaut, T., Hecquet, L., Bolte, J., & Lemaire, M. (2004). Improved straightforward chemical synthesis of dihydroxyacetone phosphate through enzymatic desymmetrization of 2,2-dimethoxypropane-1,3-diol. The Journal of Organic Chemistry, 69(26), 9310-9312. View Source
